molecular formula C12H15N3O6 B084765 methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate CAS No. 10420-77-6

methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate

Cat. No. B084765
CAS RN: 10420-77-6
M. Wt: 297.26 g/mol
InChI Key: ZVKSDKYSSSCFQF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate, also known as DNMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. DNMBP is a synthetic compound that is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body.

Mechanism Of Action

Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is a competitive antagonist of the glycine receptor, which is a neurotransmitter receptor that plays a critical role in the regulation of neuronal excitability. By blocking the glycine receptor, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate inhibits the transmission of nerve impulses, leading to a decrease in neuronal activity.

Biochemical And Physiological Effects

Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to induce muscle relaxation, reduce anxiety, and produce anticonvulsant effects. It has also been shown to have analgesic and anesthetic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in lab experiments is its high selectivity for the glycine receptor. This allows researchers to study the effects of specific drugs on this receptor without interference from other receptors. However, one limitation of using methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is its relatively short half-life, which can make it difficult to study the long-term effects of drugs on the glycine receptor.

Future Directions

There are a number of future directions for research involving methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate. One area of interest is the development of new drugs that target the glycine receptor for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of interest is the study of the role of the glycine receptor in the development of addiction and the potential use of methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate in the treatment of addiction. Additionally, there is ongoing research into the synthesis of new compounds that are similar to methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate but with improved pharmacological properties.

Synthesis Methods

Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is synthesized through a multistep process involving the reaction of 2,4-dinitroaniline with 3-methyl-2-butanone in the presence of a base catalyst. The resulting product is then esterified with methanol to produce the final product, methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate.

Scientific Research Applications

Methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is primarily used as a research tool to study the mechanism of action of various drugs and their effects on the human body. It is commonly used in the development and testing of new drugs, particularly those that target the central nervous system. methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate is also used in the study of receptor-ligand interactions and the screening of potential drug candidates.

properties

CAS RN

10420-77-6

Product Name

methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

methyl (2S)-2-(2,4-dinitroanilino)-3-methylbutanoate

InChI

InChI=1S/C12H15N3O6/c1-7(2)11(12(16)21-3)13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-7,11,13H,1-3H3/t11-/m0/s1

InChI Key

ZVKSDKYSSSCFQF-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

synonyms

N-(2,4-Dinitrophenyl)-L-valine methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.